molecular formula C8H15ClF3N B3119897 (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride CAS No. 2564735-97-1

(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride

Cat. No.: B3119897
CAS No.: 2564735-97-1
M. Wt: 217.66
InChI Key: CERGJGMILXAJNN-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride is a chemical compound that features a cyclohexyl group attached to a trifluoroethanamine moiety

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s a drug, the mechanism of action would describe how the drug exerts its therapeutic effect .

Safety and Hazards

The safety and hazards associated with the compound would depend on its toxicity, reactivity, and other factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride typically involves the reaction of cyclohexylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of ®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through recrystallization or other suitable methods to obtain the hydrochloride salt in its pure form.

Types of Reactions:

    Oxidation: ®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    ®-1-Cyclohexyl-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of an amine.

    ®-1-Cyclohexyl-2,2,2-trifluoroacetamide: Contains an amide group instead of an amine.

    ®-1-Cyclohexyl-2,2,2-trifluoropropanamine: Similar structure with an additional carbon in the chain.

Uniqueness: ®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride is unique due to its specific combination of a cyclohexyl group and a trifluoroethanamine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R)-1-cyclohexyl-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERGJGMILXAJNN-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride
Reactant of Route 3
(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride
Reactant of Route 4
(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride
Reactant of Route 6
(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.